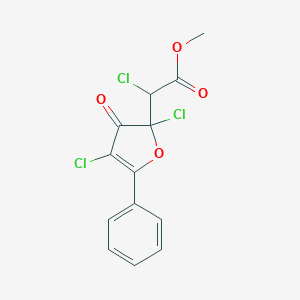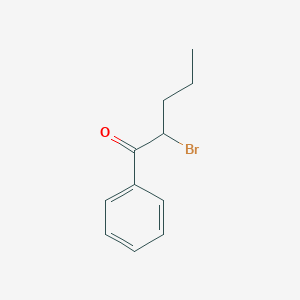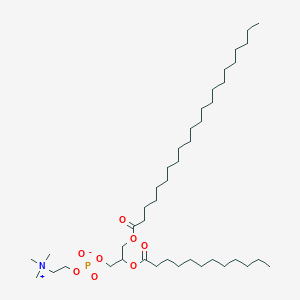
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as DPPTE, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic phospholipid that has been shown to have a wide range of potential applications in scientific research.
Mécanisme D'action
DPPTE works by binding to the negatively charged cell membranes and forming a stable complex. This complex helps to facilitate the transfer of DNA and RNA into the cell. DPPTE has also been shown to have antimicrobial properties due to its cationic charge, which disrupts the negatively charged bacterial cell membranes.
Effets Biochimiques Et Physiologiques
DPPTE has been shown to have a number of biochemical and physiological effects. In addition to its transfection and antimicrobial properties, DPPTE has been shown to have anti-inflammatory effects. It has also been shown to have an effect on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPPTE in lab experiments is its high transfection efficiency. DPPTE has been shown to be more effective at delivering DNA and RNA into cells than other commonly used transfection reagents. However, one limitation of DPPTE is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on DPPTE. One area of interest is the development of new methods for synthesizing DPPTE. Another potential area of research is the use of DPPTE in gene therapy. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and antimicrobial effects of DPPTE. Overall, DPPTE is a promising tool for scientific research with a wide range of potential applications.
Méthodes De Synthèse
DPPTE can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used method for synthesizing DPPTE is chemical synthesis. This method involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with 3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The reaction produces DPPTE as the final product.
Applications De Recherche Scientifique
DPPTE has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of DPPTE is its use as a transfection reagent. DPPTE has been shown to be an effective transfection reagent for delivering DNA and RNA into cells. This makes it a valuable tool for studying gene expression and gene therapy.
Propriétés
Numéro CAS |
126959-05-5 |
|---|---|
Nom du produit |
(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C42H84NO8P |
Poids moléculaire |
762.1 g/mol |
Nom IUPAC |
(3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clé InChI |
MCNGJGRPYKOAMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonymes |
1-DDPCH 1-docosanoyl-2-dodecanoylphosphatidylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



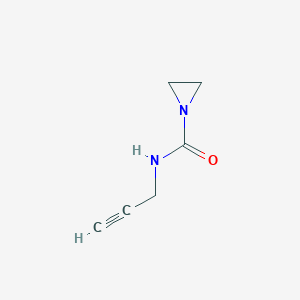
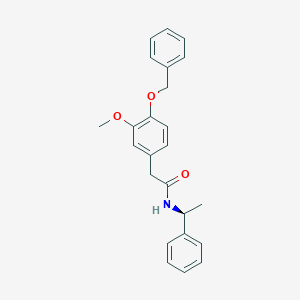
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
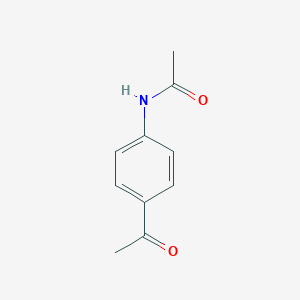
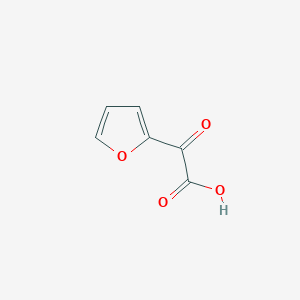
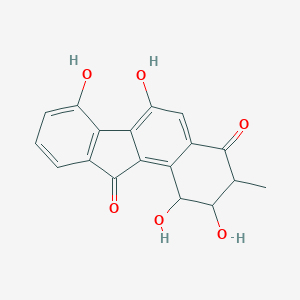
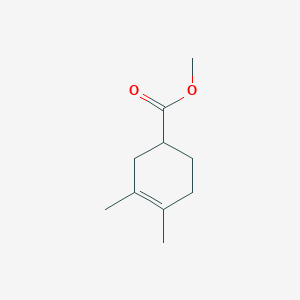
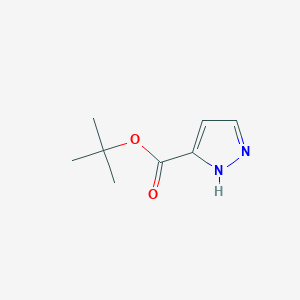
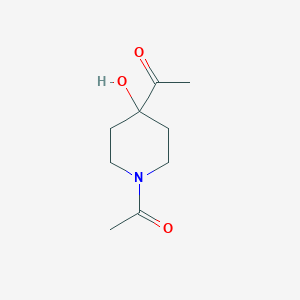
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
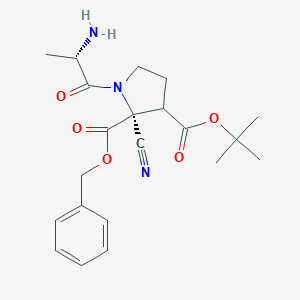
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
